molecular formula C8H8N4O3 B13663669 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13663669
M. Wt: 208.17 g/mol
InChI Key: SPOLODMVHNOBTJ-UHFFFAOYSA-N
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Description

8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions usually involve heating the reactants at 140°C for about 3 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives when the nitro group is reduced and various substituted derivatives when the methoxy group is replaced with other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects. For example, it has been shown to inhibit the activity of JAK1 and JAK2 kinases, which are involved in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and nitro groups in the triazolopyridine scaffold enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

8-methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C8H8N4O3/c1-5-9-10-8-7(15-2)3-6(12(13)14)4-11(5)8/h3-4H,1-2H3

InChI Key

SPOLODMVHNOBTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2OC)[N+](=O)[O-]

Origin of Product

United States

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